molecular formula C2H5N5O2 B14677423 N-methyl-N-nitroso-nitrosoguanidin CAS No. 33796-12-2

N-methyl-N-nitroso-nitrosoguanidin

Cat. No.: B14677423
CAS No.: 33796-12-2
M. Wt: 131.09 g/mol
InChI Key: UYEILDGRSAARCQ-UHFFFAOYSA-N
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Description

N-Methyl-N,N’-dinitrosoguanidine is a chemical compound known for its mutagenic and carcinogenic properties. It is widely used in scientific research as a tool to induce mutations and study the effects of DNA damage. The compound has a molecular formula of C2H5N5O3 and a molar mass of 147.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N,N’-dinitrosoguanidine can be synthesized through the reaction of N-methyl-N-nitrosourea with nitrous acid. The reaction typically occurs under acidic conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of N-Methyl-N,N’-dinitrosoguanidine involves the same synthetic route but on a larger scale. The process requires careful handling due to the compound’s hazardous nature, including its sensitivity to heat and potential to detonate under high impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N’-dinitrosoguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N,N’-dinitrosoguanidine is extensively used in scientific research due to its ability to induce mutations. Some key applications include:

Mechanism of Action

N-Methyl-N,N’-dinitrosoguanidine exerts its effects by alkylating DNA, specifically adding alkyl groups to the O6 position of guanine and the O4 position of thymine. This leads to transition mutations between GC and AT base pairs. The compound’s mutagenic properties are due to its ability to introduce alkyl radicals into biologically active molecules, thereby preventing their proper functioning .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N,N’-dinitrosoguanidine is unique due to its dual nitroso and nitro groups, which contribute to its high reactivity and potent mutagenic properties. This makes it particularly useful in studies requiring precise induction of mutations .

Properties

IUPAC Name

1-methyl-1,2-dinitrosoguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5O2/c1-7(6-9)2(3)4-5-8/h1H3,(H2,3,4,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEILDGRSAARCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=NN=O)N)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710954
Record name N-Methyl-N-nitroso-N''-oxocarbonohydrazonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33796-12-2
Record name N-Methyl-N-nitroso-N''-oxocarbonohydrazonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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